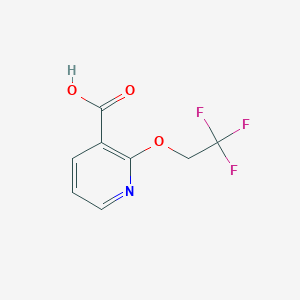

2-(2,2,2-Trifluoroethoxy)nicotinic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 2-(2,2,2-Trifluoroethoxy)nicotinic acid consists of a nicotinic acid molecule where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethoxy group. This gives the molecule a molecular weight of 221.135.Applications De Recherche Scientifique

Receptor Mediation and Lipid-Lowering Effects

2-(2,2,2-Trifluoroethoxy)nicotinic acid, a derivative of nicotinic acid, has been studied for its interaction with specific receptors and its effects on lipid metabolism. One key finding is that nicotinic acid functions as a lipid-lowering drug by interacting with G-protein-coupled receptors such as PUMA-G and HM74 in adipose tissue. This interaction leads to a decrease in lipolysis and reduces plasma levels of free fatty acids and triglycerides, indicating a potential application in treating dyslipidemia (Tunaru et al., 2003).

Synthesis and Chemical Applications

The synthesis of 2-trifluoromethyl-nicotinic acid derivatives has been explored for its potential industrial applications, particularly in the synthesis of pharmacologically significant compounds. For example, these derivatives play a role in the manufacture of COMT inhibitors, highlighting their importance in medicinal chemistry (Kiss et al., 2008).

Herbicidal Activity

Nicotinic acid derivatives have also been explored for their herbicidal activity. Certain N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown promising herbicidal properties against specific weed species, suggesting potential applications in agriculture (Yu et al., 2021).

Role in Atherosclerosis

Another significant application of nicotinic acid derivatives is in the treatment of atherosclerosis. Research indicates that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-modifying effects. This is accomplished through the activation of its receptor GPR109A on immune cells, suggesting a therapeutic application in cardiovascular diseases (Lukasova et al., 2011).

Industrial Production Methods

In the industrial context, nicotinic acid is predominantly produced through the oxidation of 5-ethyl-2-methylpyridine. Recent research focuses on ecological methods for producing nicotinic acid, potentially reducing environmental impact and aligning with green chemistry principles (Lisicki et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, 6-(2,2,2-Trifluoroethoxy)nicotinic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . More research is needed to provide detailed safety and hazard information for 2-(2,2,2-Trifluoroethoxy)nicotinic acid.

Propriétés

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-5(7(13)14)2-1-3-12-6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTZJRQSJJHBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trifluoroethoxy)nicotinic acid | |

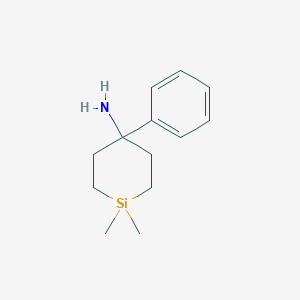

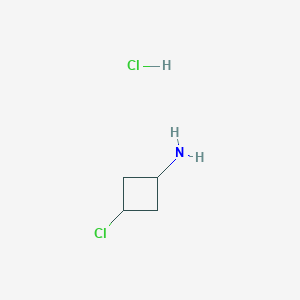

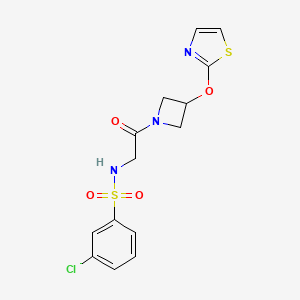

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)

![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)